

# Physical properties including melting point and boiling point of N-(4-Methoxybenzyl)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-(4-Methoxybenzyl)aniline

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## Technical Guide: Physical and Synthetic Properties of N-(4-Methoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of **N-(4-Methoxybenzyl)aniline**. It includes a detailed experimental protocol for its synthesis via reductive amination and outlines a general methodology for the determination of its melting point.

### Core Physical Properties

**N-(4-Methoxybenzyl)aniline** (CAS No. 3526-43-0) is a secondary amine that presents as a white to light yellow crystalline solid at room temperature. Its core physical properties are summarized in the table below.

Property	Value	Source
CAS Number	3526-43-0	N/A
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO	N/A
Molecular Weight	213.28 g/mol	N/A
Appearance	White to Light yellow powder to crystal	
Melting Point	62.0 - 66.0 °C	
Boiling Point	Not experimentally determined	N/A

## Experimental Protocols

### Synthesis of N-(4-Methoxybenzyl)aniline via Reductive Amination

This protocol is adapted from a standard procedure for the reductive amination of an aldehyde with an amine.<sup>[1]</sup>

Materials:

- p-Anisaldehyde (4-methoxybenzaldehyde)
- Aniline
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Glacial acetic acid (AcOH)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a catalytic amount of glacial acetic acid.
- Portion-wise, add sodium borohydride (1.5-2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-(4-Methoxybenzyl)aniline**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a white to light yellow solid.

## Melting Point Determination

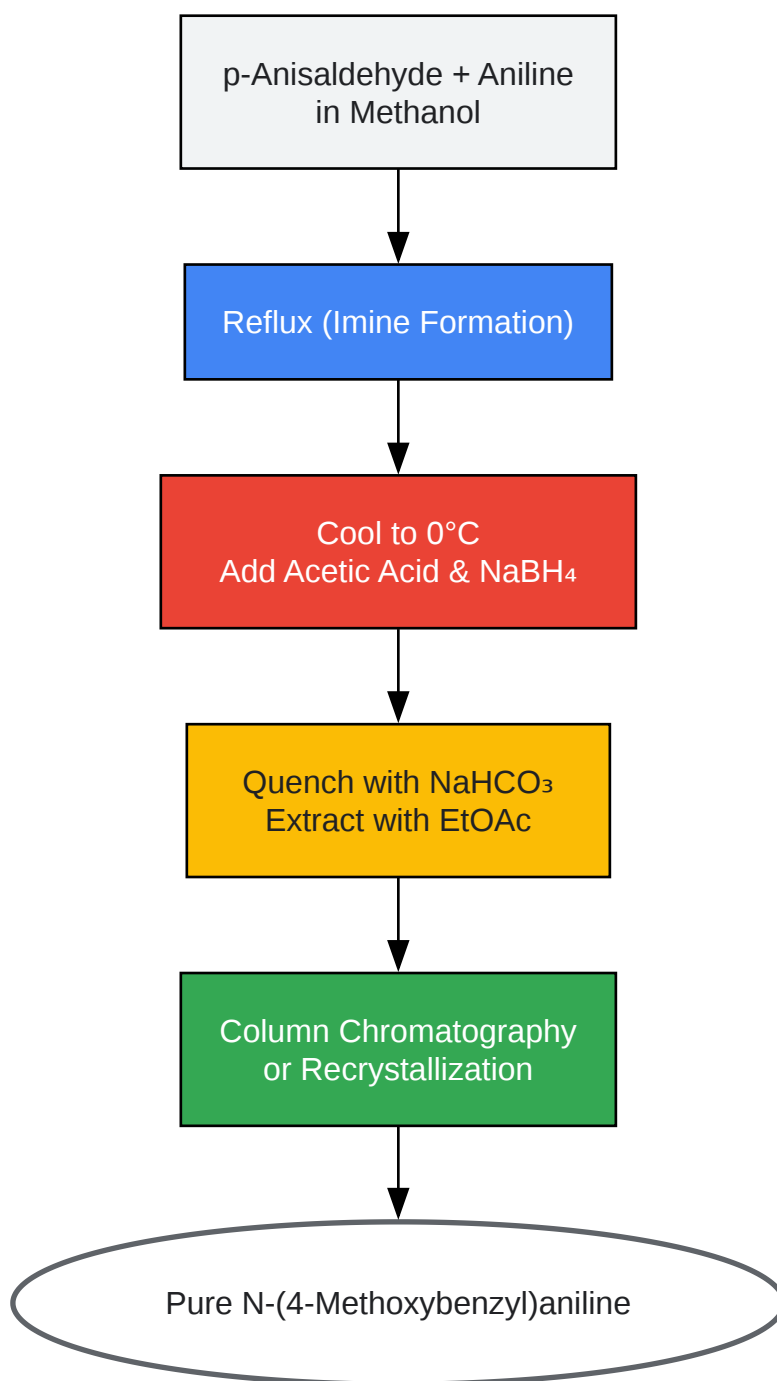
The melting point of the purified **N-(4-Methoxybenzyl)aniline** can be determined using a standard melting point apparatus.

Procedure:

- Ensure the melting point apparatus is calibrated.
- Load a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

## Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **N-(4-Methoxybenzyl)aniline**.



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Caption: Synthetic workflow for **N-(4-Methoxybenzyl)aniline**.

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## References

- 1. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)